1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine
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Overview
Description
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyloxy and methoxy group on the benzyl moiety, and an isopropyl group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE typically involves the reaction of 1-benzyloxy-4-methoxybenzene with piperazine derivatives. One common method includes the use of benzyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl group on the piperazine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxy groups but lacks the piperazine ring and isopropyl group.
1-Benzylpiperazine: Similar in structure but lacks the benzyloxy and methoxy groups.
Uniqueness
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the isopropyl-substituted piperazine ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H30N2O2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C22H30N2O2/c1-18(2)24-13-11-23(12-14-24)16-20-9-10-21(25-3)22(15-20)26-17-19-7-5-4-6-8-19/h4-10,15,18H,11-14,16-17H2,1-3H3 |
InChI Key |
OZXZSMGWEZKXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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